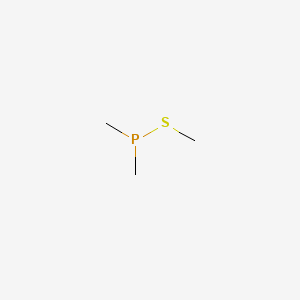

Dimethyl methylthiophosphine

Description

Dimethyl methylthiophosphine is an organophosphorus compound characterized by a phosphorus atom bonded to two methyl groups and a methylthio group (SCH₃). Thiophosphines like this are notable for their applications in coordination chemistry, catalysis, and as intermediates in organic synthesis. The sulfur atom in the methylthio group enhances nucleophilicity and influences reactivity compared to oxygenated analogs .

Properties

CAS No. |

35449-60-6 |

|---|---|

Molecular Formula |

C3H9PS |

Molecular Weight |

108.14 g/mol |

IUPAC Name |

dimethyl(methylsulfanyl)phosphane |

InChI |

InChI=1S/C3H9PS/c1-4(2)5-3/h1-3H3 |

InChI Key |

AKFJQWXHNHQWNZ-UHFFFAOYSA-N |

Canonical SMILES |

CP(C)SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl methylthiophosphine can be synthesized through several methods. One common approach involves the reaction of chloromethylphosphine with methanol or water. The reaction proceeds as follows: [ \text{Me}_2\text{PCl} + \text{H}_2\text{O} \rightarrow \text{Me}_2\text{P(O)H} + \text{HCl} ] Alternatively, methanol can be used instead of water, producing methyl chloride as a by-product.

Industrial Production Methods: Industrial production of dimethyl methylthiophosphine typically involves large-scale reactions using chloromethylphosphine and methanol under controlled conditions. The reaction is carried out in a reactor with appropriate temperature and pressure settings to ensure optimal yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Dimethyl methylthiophosphine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form dimethyl methylphosphonate.

Reduction: Reduction reactions can convert it into different phosphine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the phosphorus atom is attacked by nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly employed.

Major Products:

Oxidation: Dimethyl methylphosphonate.

Reduction: Various phosphine derivatives.

Substitution: Substituted phosphine compounds.

Scientific Research Applications

Applications Overview

-

Chemical Synthesis

- Precursor for Organophosphorus Compounds : DMTP is used as a precursor in the synthesis of various organophosphorus compounds, which are important in agriculture and industry.

- Reagent in Organic Chemistry : It serves as a reagent for the preparation of phosphonothioates and other derivatives that are utilized in synthetic organic chemistry.

-

Environmental Monitoring

- Detection of Organophosphates : DMTP is employed as a model compound for developing detection methods for organophosphate pesticides and nerve agents. Its properties allow researchers to study the degradation pathways and environmental impact of similar compounds.

-

Chemical Warfare Simulant

- Simulant for Nerve Agents : Due to its structural similarity to toxic nerve agents like Sarin, DMTP is utilized as a simulant in training and testing scenarios for military and emergency response personnel. This application is crucial for developing detection technologies and protective measures against chemical warfare agents.

-

Agricultural Chemistry

- Pesticide Development : DMTP can be modified to create new pesticides that target specific pests while minimizing environmental impact. Its role as a building block in pesticide formulation highlights its importance in agricultural chemistry.

Data Tables

| Application Area | Specific Use | Notes |

|---|---|---|

| Chemical Synthesis | Precursor for organophosphorus compounds | Important for agriculture and industry |

| Environmental Monitoring | Detection of organophosphates | Used to study degradation pathways |

| Chemical Warfare Simulant | Training for military personnel | Essential for developing detection technologies |

| Agricultural Chemistry | Pesticide development | Aids in creating targeted pest control solutions |

Case Study 1: Detection Method Development

In a research study focused on environmental monitoring, DMTP was used to develop a novel detection method for organophosphate pesticides. The study demonstrated that using DMTP as a model compound could effectively identify similar pesticides in soil samples, showcasing its utility in environmental science.

Case Study 2: Simulant for Nerve Agent Training

A military training program incorporated DMTP as a simulant for nerve agents to enhance the realism of chemical warfare scenarios. The program allowed participants to practice detection and decontamination techniques safely, illustrating the compound's role in preparedness against chemical threats.

Mechanism of Action

The mechanism of action of dimethyl methylthiophosphine involves its interaction with various molecular targets. It can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is due to the presence of the phosphorus atom, which can form stable bonds with other elements. The pathways involved in its reactions often include nucleophilic substitution and oxidation-reduction processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares dimethyl methylthiophosphine with structurally or functionally related organophosphorus compounds, leveraging data from diverse sources.

Structural and Functional Analogues

Key Research Findings

- Reactivity : Thiophosphines like dimethyl methylthiophosphine exhibit greater nucleophilicity than phosphine oxides due to the sulfur atom’s lower electronegativity. This property is exploited in forming metal complexes for catalysis .

- Thermal Stability: Fluorinated derivatives (e.g., bis(trifluoromethyl) methylthiophosphine) show higher thermal stability (sublimation up to 321 K) compared to non-fluorinated analogs .

- Safety: Dimethylphenylphosphine and dimethyl phosphite are flammable and require careful handling, while methylphosphonothioic dichloride poses risks due to its reactive chloride groups .

Biological Activity

Dimethyl methylthiophosphine (DMMP) is an organophosphorus compound with the chemical formula and a molecular weight of 108.142 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the context of toxicology and its structural similarities to nerve agents. This article explores the biological activity of DMMP, including its mechanisms of action, toxicity, and relevant case studies.

- Chemical Formula:

- Molecular Weight: 108.142 g/mol

- CAS Registry Number: 35449-60-6

Mechanisms of Biological Activity

Dimethyl methylthiophosphine exhibits biological activity primarily through its interaction with biological systems at the molecular level. Its mechanisms include:

- Inhibition of Acetylcholinesterase (AChE): Similar to other organophosphates, DMMP may inhibit AChE, leading to the accumulation of acetylcholine in synaptic clefts, resulting in overstimulation of cholinergic receptors. This can lead to neurotoxicity and various physiological effects.

- Oxidative Stress Induction: Studies have indicated that DMMP can induce oxidative stress in cells, contributing to cellular damage and apoptosis. The oxidative stress response is characterized by increased production of reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA.

Case Studies

-

Forensic Toxicology Reports:

A study presented three autopsy cases where new psychoactive substances (NPS), including DMMP analogs, were implicated in fatalities. The analysis included immunoassay and gas chromatography-mass spectrometry (GC-MS) methods to quantify DMMP levels in biological samples. Results indicated significant neurotoxic effects consistent with organophosphate poisoning . -

Experimental Models:

Research on rodents exposed to DMMP demonstrated significant neurobehavioral changes and biochemical alterations indicative of central nervous system toxicity. These studies often utilize behavioral assays and biochemical markers to assess the impact of DMMP exposure on health .

Biological Activity Data Table

Q & A

Q. How can environmental fate studies on dimethyl methylthiophosphine be designed to assess long-term ecological impacts?

- Methodological Answer :

- Biodegradation Assays : Use OECD 301B protocols with activated sludge to measure half-lives.

- Aquatic Toxicity Tests : Daphnia magna LC₅₀ studies at varying pH (5–9).

- Atmospheric Modeling : Gaussian dispersion models to predict oxidation products (e.g., SO₂, POₓ) under UV exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.